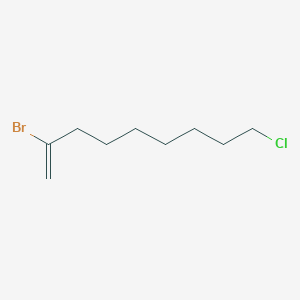

2-Bromo-9-chloro-1-nonene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-9-chloro-1-nonene, also known as 2-Bromochlorononane, is an organic compound with the molecular formula C9H15BrCl. It belongs to the family of alkyl halides and is widely used in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is often used as a reagent in the synthesis of various compounds. This compound is a versatile building block for the synthesis of various compounds and is used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.

科学的研究の応用

Nucleic Acid Derivatives Synthesis

- Synthesis of Halopurine Nucleosides: A study detailed the synthesis of halopurine nucleosides, utilizing halogenated compounds similar to 2-Bromo-9-chloro-1-nonene for the diazotization of aminopurine derivatives. This method provided convenient access to 6-halo- and 2,6-dihalopurine nucleosides, showcasing the potential of halogenated nonenes in nucleic acid chemistry (Francom & Robins, 2003).

Organic Synthesis and Catalysis

- Halogenated Olefin Templates: Research on halogenated olefin templates, which include bromo- and chloro-substituted compounds, demonstrated their use in queued chemical transformations employing late transition metal catalysis. This approach enabled the streamlined synthesis of natural products, indicating the versatility of these compounds in organic synthesis (Ghasemi, Antunes, & Organ, 2004).

Photochemistry and Photophysics

- Photodissociation Dynamics: The photodissociation dynamics of compounds structurally related to 2-Bromo-9-chloro-1-nonene, such as halothane, were investigated to understand the dynamics of C–Br and C–Cl bond rupture. This study offers insights into the photophysical properties of bromo-chloro compounds under ultraviolet light (Saha et al., 2013).

特性

IUPAC Name |

2-bromo-9-chloronon-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrCl/c1-9(10)7-5-3-2-4-6-8-11/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHDYQUKJQTRBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435714 |

Source

|

| Record name | 2-bromo-9-chloro-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-9-chloro-1-nonene | |

CAS RN |

148252-45-3 |

Source

|

| Record name | 2-Bromo-9-chloro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-9-chloro-1-nonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)